molecular formula C23H29ClN6O B2696945 N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1217104-47-6

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2696945
CAS No.: 1217104-47-6
M. Wt: 440.98
InChI Key: MSEDIAYHOAVPHZ-UHFFFAOYSA-N
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Description

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with significant potential in various fields of research. It belongs to the class of triazine derivatives, which are known for their diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves the reaction of 4-ethylphenylamine with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the morpholino group.

Scientific Research Applications

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the morpholino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-N,4-N-bis(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-3-17-5-9-19(10-6-17)24-21-26-22(25-20-11-7-18(4-2)8-12-20)28-23(27-21)29-13-15-30-16-14-29;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDIAYHOAVPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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